molecular formula C23H18ClNO3 B5470914 2-(2-chlorophenoxy)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide

Cat. No.: B5470914
M. Wt: 391.8 g/mol
InChI Key: SJMRCFGMJYOQLH-NTCAYCPXSA-N
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Description

The compound “2-(2-chlorophenoxy)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide” is an organic compound containing a chlorophenoxy group, a phenyl group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its chemical bonds. The presence of the chlorophenoxy and phenyl groups suggests that it could exhibit aromaticity, which could influence its chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. For this compound, properties such as melting point, boiling point, and solubility would likely be influenced by factors such as its size, shape, polarity, and the presence of the chlorophenoxy, phenyl, and acetamide groups .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the nature of its functional groups. Without more information, it’s hard to predict the specific mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s hard to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. These could include exploring its synthesis, investigating its reactions, studying its mechanism of action, and assessing its safety and hazards .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c24-20-8-4-5-9-22(20)28-16-23(27)25-19-13-10-17(11-14-19)12-15-21(26)18-6-2-1-3-7-18/h1-15H,16H2,(H,25,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRCFGMJYOQLH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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